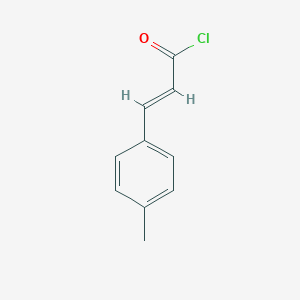

(2E)-3-(4-Methylphenyl)acryloyl chloride

Description

BenchChem offers high-quality (2E)-3-(4-Methylphenyl)acryloyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(4-Methylphenyl)acryloyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-methylphenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGVABDJPRRAQI-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601255410 | |

| Record name | (2E)-3-(4-Methylphenyl)-2-propenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13565-07-6 | |

| Record name | (2E)-3-(4-Methylphenyl)-2-propenoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13565-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(4-Methylphenyl)-2-propenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2E)-3-(4-Methylphenyl)acryloyl chloride CAS 13565-07-6 properties

CAS: 13565-07-6 Synonyms: p-Methylcinnamoyl chloride; 3-(4-Tolyl)acryloyl chloride Molecular Formula: C₁₀H₉ClO Molecular Weight: 180.63 g/mol [1]

Chemical Profile & Physicochemical Dynamics

(2E)-3-(4-Methylphenyl)acryloyl chloride is a specialized electrophilic building block characterized by a rigid phenyl-propenoyl scaffold. Unlike the simpler acryloyl chloride, the conjugation of the vinyl group with the para-tolyl moiety imparts unique stereoelectronic properties, enhancing stability while maintaining high reactivity toward nucleophiles.

The compound exists predominantly as the (E)-isomer (trans), which is thermodynamically favored due to the minimization of steric strain between the carbonyl oxygen and the aromatic ring.

Physicochemical Data Table

| Property | Value / Description | Note |

| Physical State | Crystalline Solid | Low-melting solid; often appears as a supercooled liquid or semi-solid upon storage. |

| Color | Pale yellow to beige | Darkens upon oxidation or hydrolysis. |

| Melting Point | 40–45 °C (approx.) | Note: Pure cinnamoyl chloride melts at ~36°C; the p-methyl substituent typically elevates MP slightly. |

| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water and alcohols. |

| Stability | Moisture Sensitive | Hydrolyzes to 4-methylcinnamic acid and HCl. |

| Reactivity | Electrophilic Acyl Substitution | Activated carbonyl susceptible to nucleophilic attack. |

Synthetic Architecture

The synthesis of CAS 13565-07-6 is a classic transformation of a carboxylic acid to an acid chloride, yet it requires precise control to prevent polymerization of the double bond or isomerization. The preferred industrial and laboratory method utilizes thionyl chloride (

Mechanism of Formation

The reaction proceeds via a nucleophilic attack of the carboxylic acid oxygen on the sulfur of thionyl chloride, forming an unstable chlorosulfite intermediate. This intermediate collapses via an

Critical Optimization: The addition of catalytic N,N-Dimethylformamide (DMF) is essential. DMF reacts with

Experimental Protocol: Synthesis from 4-Methylcinnamic Acid

Reagents:

-

4-Methylcinnamic acid (10.0 mmol)

-

Thionyl Chloride (15.0 mmol, 1.5 eq)

-

DMF (Catalytic, 2-3 drops)

-

Solvent: Anhydrous Toluene or DCM (optional; neat reaction is common)

Procedure:

-

Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or Ar line).

-

Addition: Charge the flask with 4-methylcinnamic acid. If using solvent, add anhydrous toluene (3-5 mL/g).

-

Activation: Add thionyl chloride dropwise via syringe. Add catalytic DMF. Caution: Gas evolution (

, -

Reaction: Heat the mixture to 60–70°C for 2–3 hours. The suspension should become a clear solution, indicating consumption of the acid.

-

Workup: Remove excess thionyl chloride and solvent under reduced pressure (rotary evaporator).

-

Purification: The crude residue is often sufficient for subsequent steps. For high purity, recrystallize from dry hexane/toluene or perform vacuum distillation (requires high vacuum due to high BP).

Visualization: Synthetic Pathway[2]

Caption: Conversion of 4-methylcinnamic acid to its acyl chloride via thionyl chloride, highlighting the catalytic role of DMF and byproduct elimination.

Reactivity & Functionalization[2][6][7]

The utility of (2E)-3-(4-Methylphenyl)acryloyl chloride lies in its "privileged scaffold" status. It serves as a lipophilic, conjugated linker in medicinal chemistry.

Core Reaction Classes

-

N-Acylation (Amide Formation): The most common application. Reacts with primary/secondary amines to form cinnamamides.

-

O-Acylation (Ester Formation): Reacts with alcohols/phenols. Used in polymer chemistry (PEG-cinnamates) for photo-crosslinking materials.

-

Friedel-Crafts Acylation: Can be used to attach the cinnamoyl group to electron-rich aromatic rings (e.g., in the synthesis of chalcone derivatives).

Protocol: General Amidation (Schotten-Baumann Conditions)

Use this for robust, water-tolerant amines.

-

Dissolve the amine (1.0 eq) in 10% NaOH or saturated

solution. -

Dissolve (2E)-3-(4-Methylphenyl)acryloyl chloride (1.1 eq) in a minimal amount of DCM or THF.

-

Add the organic phase to the aqueous phase dropwise with vigorous stirring at 0°C.

-

Allow to warm to RT and stir for 1 hour.

-

Validation: The product often precipitates out. Filter and wash with water. If oil forms, extract with EtOAc.

Protocol: Anhydrous Amidation

Use this for sensitive or valuable amines.

-

Dissolve amine (1.0 eq) and Triethylamine (1.5 eq) in anhydrous DCM under Argon.

-

Cool to 0°C.

-

Add acid chloride (1.1 eq) dropwise.

-

Stir 2-4 hours. Wash with 1M HCl, then Sat.

.

Visualization: Reactivity Tree

Caption: Divergent synthesis pathways from the acyl chloride core, leading to three distinct classes of functional materials.

Medicinal Chemistry Applications

The 4-methylcinnamoyl moiety is a pharmacophore often integrated into drug candidates to modulate lipophilicity and target engagement.

NF-κB Pathway Inhibition

Substituted cinnamamides are potent inhibitors of the NF-κB signaling pathway. The

TRP Channel Modulation

Cinnamoyl derivatives structurally resemble capsaicin and other TRP channel ligands. The 4-methyl group adds bulk and hydrophobicity, often improving selectivity for TRPA1 or TRPV1 channels involved in pain sensation.

Histone Deacetylase (HDAC) Inhibitors

Many HDAC inhibitors (like Belinostat) feature a cinnamyl hydroxamate structure. This acid chloride is the direct precursor to synthesize 4-methyl analogs of these drugs, used to probe SAR (Structure-Activity Relationships) in oncology.

Visualization: Biological Mechanism (NF-κB)

Caption: Mechanistic flow of NF-κB inhibition. The cinnamamide derivative covalently binds the IKK complex, preventing NF-κB activation and subsequent cytokine release.

Handling, Stability & Safety

Hazard Classification:

-

Corrosive (Skin/Eye): Causes severe burns.[2]

-

Lachrymator: Irritating to eyes and respiratory tract.[2][3]

-

Moisture Sensitive: Decomposes to release HCl gas.

Storage Protocol:

-

Temperature: Store at 2–8°C (Refrigerator).

-

Atmosphere: Store under Argon or Nitrogen.[4]

-

Container: Tightly sealed glass with Teflon-lined cap. Parafilm is insufficient for long-term storage due to HCl permeation.

Spill Management:

Do not use water. Neutralize spills with solid sodium bicarbonate or lime (

References

-

BenchChem. (2025).[5][6][4] Application Notes and Protocols: Cinnamoyl Chloride in Pharmaceutical Intermediate Synthesis. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13565-07-6. Retrieved from

-

Santa Cruz Biotechnology. (2024). (2E)-3-(4-methylphenyl)acryloyl chloride Safety Data Sheet. Retrieved from

-

Royal Society of Chemistry. (2024).[7] Aromatic chloride to nitrile transformation: medicinal and synthetic chemistry.[8] MedChemComm. Retrieved from

-

Vandemark Chemical. (2023). Acryloyl Chloride Technical Data Sheet. (Used for comparative physical property baselines).[9] Retrieved from

Sources

- 1. (2E)-3-(4-methylphenyl)acryloyl chloride | 13565-07-6 [amp.chemicalbook.com]

- 2. vandemark.com [vandemark.com]

- 3. download.basf.com [download.basf.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mitchell.science [mitchell.science]

- 8. Aromatic chloride to nitrile transformation: medicinal and synthetic chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]

p-Methylcinnamoyl chloride chemical structure and molecular weight

Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

p-Methylcinnamoyl chloride (also known as 4-methylcinnamoyl chloride) is a specialized acyl chloride intermediate derived from p-methylcinnamic acid. It serves as a critical electrophilic building block in organic synthesis, particularly in the development of bioactive scaffolds for pharmaceutical research and materials science. Its conjugated

This guide provides a comprehensive technical analysis of p-methylcinnamoyl chloride, detailing its physicochemical properties, validated synthesis protocols, reaction mechanisms, and applications in modern drug development.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The following data summarizes the core identity of the compound. The melting point is a critical purity indicator during synthesis.

| Property | Data |

| IUPAC Name | (E)-3-(4-methylphenyl)prop-2-enoyl chloride |

| Common Name | p-Methylcinnamoyl chloride; 4-Methylcinnamoyl chloride |

| CAS Registry Number | 15851-89-5 |

| Molecular Formula | |

| Molecular Weight | 180.63 g/mol |

| Physical State | Crystalline solid (Colorless to pale yellow) |

| Melting Point | 70–71 °C [1] |

| Solubility | Soluble in DCM, CHCl |

| SMILES | CC1=CC=C(C=C1)/C=C/C(=O)Cl |

Synthesis Protocol: Acid Chloride Formation

Objective: Conversion of p-methylcinnamic acid to p-methylcinnamoyl chloride using thionyl chloride (

Reaction Scheme

The synthesis proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom. The reaction is driven to completion by the formation of gaseous byproducts (

Figure 1: Synthetic pathway for the chlorination of p-methylcinnamic acid.

Experimental Procedure

Safety Warning: Thionyl chloride is corrosive and releases toxic gases.[1] Perform all operations in a functioning fume hood.

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl

) or an inert gas line ( -

Charging: Add p-methylcinnamic acid (16.2 g, 100 mmol) to the flask.

-

Reagent Addition: Carefully add thionyl chloride (23.8 g, ~14.5 mL, 200 mmol) to the flask. A 2-fold molar excess is standard to ensure complete conversion and serve as a solvent.

-

Note: If the slurry is too thick, a small amount of anhydrous toluene or dichloromethane can be added as a co-solvent, though neat thionyl chloride is preferred for ease of purification.

-

-

Reaction: Heat the mixture to reflux (bath temperature ~80–90 °C). Stir for 2–4 hours. The solid acid will dissolve as it converts to the liquid acid chloride, and gas evolution (

, -

Completion: The reaction is complete when gas evolution ceases and the solution becomes clear.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove excess thionyl chloride under reduced pressure (rotary evaporator) using a trap cooled with liquid nitrogen or dry ice/acetone to capture the corrosive vapors.

-

Add a small portion of anhydrous toluene and re-evaporate to azeotropically remove trace thionyl chloride.

-

-

Purification: The residue is crude p-methylcinnamoyl chloride. It typically solidifies upon cooling. For high purity, recrystallize from dry hexane or distill under high vacuum (though distillation requires care due to high boiling point).

-

Yield: Typical yields range from 85% to 95%.

Mechanistic Analysis & Reactivity

The utility of p-methylcinnamoyl chloride lies in its high electrophilicity at the carbonyl carbon. The p-methyl group exerts a weak inductive (+I) effect, slightly increasing electron density on the ring compared to the unsubstituted analog, but the reactivity remains dominated by the acyl chloride functionality.

Nucleophilic Acyl Substitution Pathway

The chloride is an excellent leaving group, allowing for rapid coupling with nucleophiles (amines, alcohols, thiols).

Figure 2: General mechanism for downstream derivatization.

Applications in Drug Discovery & Materials

Pharmaceutical Scaffolds

p-Methylcinnamoyl chloride is frequently used to introduce the cinnamoyl moiety , a "privileged structure" in medicinal chemistry known for its anti-inflammatory, antioxidant, and anticancer properties.

-

Norbormide Analogues: Used in the synthesis of species-specific vasoconstrictors (rodenticides). The p-methyl group is critical for modulating the binding affinity to smooth muscle receptors in rats [2].

-

Anticonvulsants: Reaction with oximes (e.g., hexahydrodibenzo[b,d]furan-1-one oxime) yields derivatives with significant anticonvulsant activity.[2] The p-methyl substitution has been shown to influence the lipophilicity (

) and blood-brain barrier penetration of these agents [1]. -

Tyrosine Derivatives: Acylation of tyrosine esters with p-methylcinnamoyl chloride creates prodrugs or absorption enhancers for peptide delivery [3].

Photocrosslinkable Polymers

In materials science, this compound is used to synthesize poly(4-methylcinnamate)s .

-

Mechanism: Upon UV irradiation, the cinnamate double bonds undergo [2+2] cycloaddition, forming a crosslinked network.

-

Utility: These polymers are biocompatible and used in controlled drug delivery systems where the crosslink density determines the drug release rate [4].

Handling, Stability, and Safety

-

Corrosivity: Causes severe skin burns and eye damage.[3] Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.

-

Moisture Sensitivity: Hydrolyzes rapidly in moist air to form p-methylcinnamic acid and HCl gas. Store under an inert atmosphere (Argon/Nitrogen) in a tightly sealed container at 2–8 °C.

-

Lachrymator: Vapors are irritating to the respiratory tract and eyes. Handle only in a fume hood.

References

-

Mokrov, G. V., et al. "Design, Synthesis And Anticonvulsant Activity Of Cinnamoyl Derivatives Of 3,4,6,7,8,9 Hexahydrodibenzo[B,D]Furan-1-(2h)-One Oxime."[2] ResearchGate, 2023. Link

-

Rennison, D., et al. "Rodenticidal norbormide analogues." Google Patents, US9198420B2, 2015. Link

-

Murakami, M., et al. "Tyrosine derivatives and use thereof." Google Patents, EP0288176A1, 1988. Link

-

BenchChem. "Application Notes and Protocols for the Polymerization of 4-Methylcinnamic Acid Derivatives." BenchChem, 2025. Link

-

ChemicalBook. "4-Methoxycinnamoyl Chloride Properties (Comparison)." ChemicalBook, 2022. Link

Sources

Technical Guide: Solubility & Solvent Selection for 4-Methylcinnamoyl Chloride

This guide provides an in-depth technical analysis of the solubility and solvent-dependent behavior of 4-methylcinnamoyl chloride. It is designed for researchers requiring precise control over acylation reactions, focusing on the critical decision matrix between Dichloromethane (DCM) and Tetrahydrofuran (THF).

Executive Summary

4-Methylcinnamoyl chloride (CAS: 10242-18-9) is a highly reactive electrophile used primarily as a cinnamoyl donor in the synthesis of bioactive amides and esters. While the compound exhibits high thermodynamic solubility in both Dichloromethane (DCM) and Tetrahydrofuran (THF), the kinetic stability and downstream reaction compatibility differ significantly.

-

DCM is the Standard of Care for Friedel-Crafts acylations and long-term stability, offering kinetic inertness and low hygroscopicity.

-

THF is the Conditional Alternative , superior for solubilizing polar nucleophiles or facilitating specific catalytic cycles (e.g., Vilsmeier-Haack conditions), but poses risks regarding Lewis acid compatibility and moisture-induced hydrolysis.

Physicochemical Profile & Solubility Thermodynamics

Structural Analysis

The 4-methylcinnamoyl chloride molecule consists of a lipophilic tolyl ring conjugated to an acyl chloride group.

-

Lipophilicity: The 4-methyl group increases the

relative to unsubstituted cinnamoyl chloride, enhancing solubility in non-polar to moderately polar solvents. -

Electrophilicity: The carbonyl carbon is highly susceptible to nucleophilic attack. Solvent choice must minimize "background" nucleophilicity.

Comparative Solvent Data

The following table summarizes the critical parameters influencing solubility and stability.

| Parameter | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Impact on 4-Methylcinnamoyl Chloride |

| Dielectric Constant ( | 8.93 | 7.58 | Both support solubility; THF is slightly less polar but coordinates cations better. |

| Dipole Moment (D) | 1.60 | 1.75 | Similar solvation power for the polar acyl chloride moiety. |

| Lewis Character | Non-coordinating | Lewis Base (O-donor) | CRITICAL: THF coordinates with Lewis acids (e.g., AlCl |

| Hygroscopicity | Low | High | THF absorbs atmospheric moisture rapidly, accelerating hydrolysis to 4-methylcinnamic acid. |

| Boiling Point | 39.6 °C | 66 °C | DCM allows easier removal; THF allows higher reaction temperatures. |

Stability & Reactivity Analysis

The Lewis Acid Incompatibility (Friedel-Crafts Warning)

If 4-methylcinnamoyl chloride is intended for a Friedel-Crafts acylation (e.g., reacting with benzene/AlCl

-

Mechanism: THF acts as a Lewis base, forming a stable complex with the Lewis acid catalyst (AlCl

). This deactivates the catalyst and can lead to the ring-opening polymerization of THF (forming Polytetrahydrofuran, PTHF) rather than the desired acylation. -

DCM Advantage: DCM is non-coordinating, allowing the Lewis acid to fully activate the acyl chloride to the acylium ion intermediate.

Hydrolytic Instability

Acid chlorides hydrolyze to the parent acid and HCl upon contact with water.[1]

-

THF Risk: THF is miscible with water and highly hygroscopic. Even "anhydrous" THF can scavenge moisture from the air during transfer, leading to titer loss.

-

DCM Advantage: DCM is immiscible with water. While it can dissolve small amounts of water, it does not actively "pull" moisture from the air as aggressively as ethers.

Diagram: Solvent Selection Decision Tree

The following logic gate visualizes the selection process based on reaction type.

Figure 1: Decision matrix for solvent selection based on downstream chemistry.

Experimental Protocol: Solubility Determination

Since specific solubility limits (g/L) for 4-methylcinnamoyl chloride are not standard catalogue values, researchers must determine them empirically. Standard gravimetric methods fail because the compound hydrolyzes during filtration/weighing in air.

The following Self-Validating Protocol uses a visual titration method under inert atmosphere.

Materials

-

Solute: 4-Methylcinnamoyl chloride (Recrystallized, dry).

-

Solvent: Anhydrous DCM or THF (dried over molecular sieves, <50 ppm H

O). -

Apparatus: Schlenk line or Nitrogen-purged glovebox, tared septum-capped vials.

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flush a 10 mL vial with dry Nitrogen (

) for 5 minutes. -

Weigh exactly

of 4-methylcinnamoyl chloride into the vial. Cap immediately.

-

-

Visual Titration (The "Reverse" Method):

-

Using a gas-tight syringe, add the solvent (DCM or THF) in

aliquots through the septum. -

Vortex or sonicate for 30 seconds after each addition.

-

Endpoint: The solution becomes optically clear (no suspended crystallites).

-

-

Calculation:

-

Note: If

dissolves in

-

-

Quality Control (Self-Validation):

-

Take a

aliquot of the saturated solution and inject it into -

Run a standard

-NMR. -

Pass Criteria: The spectrum should show the methyl ester (from methanolysis) and zero carboxylic acid peaks (which would indicate wet solvent causing hydrolysis).

-

Diagram: Solubility Workflow

Figure 2: Iterative visual titration workflow for determining solubility limits under inert conditions.

Strategic Recommendations

When to use Dichloromethane (DCM):

-

Primary Recommendation: Use DCM for 90% of applications.

-

Reasoning: It provides high solubility for the acid chloride while preventing side reactions. It is easily removed (bp 40°C) without high heat that could decompose the product.

-

Protocol: Store 4-methylcinnamoyl chloride as a 0.5 M solution in DCM over 4Å molecular sieves for up to 1 week at 4°C.

When to use Tetrahydrofuran (THF):

-

Conditional Recommendation: Use THF only when coupling with nucleophiles that are insoluble in DCM (e.g., certain amino acid salts or polar heterocycles).

-

Precaution: Ensure THF is stabilizer-free (if BHT interferes with analytics) or peroxide-free. Always use freshly distilled or column-dried THF to prevent hydrolysis.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 637543, Cinnamoyl chloride. Retrieved from [Link]

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity and Lewis basicity).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Friedel-Crafts and Acyl Chloride hydrolysis).

Sources

Structural and Functional Divergence: Cinnamoyl Chloride vs. (2E)-3-(4-Methylphenyl)acryloyl Chloride

Executive Summary

This technical guide analyzes the critical distinctions between Cinnamoyl chloride (the parent scaffold) and its para-substituted derivative, (2E)-3-(4-Methylphenyl)acryloyl chloride . While both serve as electrophilic acylating agents in organic synthesis and medicinal chemistry, the introduction of the para-methyl group induces specific electronic, steric, and physicochemical changes. These differences dictate their handling, reaction kinetics, and metabolic fate in drug discovery programs.

Comparative Chemical Profiling

The following data establishes the baseline physical and chemical divergence between the two compounds. Note the significant difference in physical state at room temperature, which impacts handling protocols.

| Feature | Cinnamoyl Chloride (Parent) | (2E)-3-(4-Methylphenyl)acryloyl Chloride |

| Structure | Ph-CH=CH-COCl | (4-Me-Ph)-CH=CH-COCl |

| CAS Number | 102-92-1 | 13565-07-6 |

| Molecular Weight | 166.60 g/mol | 180.63 g/mol |

| Physical State (RT) | Low-melting solid / Liquid | Crystalline Solid |

| Melting Point | 35–37 °C | 70–71 °C |

| Boiling Point | ~257 °C | ~318 °C (Predicted) |

| Electronic Effect | Standard conjugation | Electron Donating (+I, Hyperconjugation) |

| Hammett | 0.00 (H) | -0.17 (Me) |

Mechanistic Divergence: Electronic & Reactivity Effects

The core difference lies in the electronic influence of the substituent at the para-position of the phenyl ring.

Electronic Theory

The 4-methyl group acts as a weak electron-donating group (EDG) through inductive effects (+I) and hyperconjugation.

-

Impact on Electrophilicity: The electron density from the methyl group is delocalized through the

-system of the benzene ring and the alkene linker to the carbonyl carbon. This makes the carbonyl carbon of the 4-methyl derivative slightly less electrophilic than the unsubstituted cinnamoyl chloride. -

Impact on Nucleophilic Attack: While both are highly reactive acid chlorides, the 4-methyl derivative will exhibit slightly slower kinetics in competitive acylation reactions compared to the parent compound.

Visualization of Electronic Flow

The following diagram illustrates the resonance transmission from the methyl group to the reactive carbonyl center.

Figure 1: Electronic flow demonstrating the deactivating effect of the para-methyl group on the carbonyl center.[1][2]

Synthetic Workflows & Protocols

Synthesis of the Acid Chlorides

Both compounds are typically synthesized from their corresponding cinnamic acids. The 4-methyl derivative requires specific attention to purification due to its higher melting point.

Reagents: Thionyl Chloride (

Protocol A: Generation of (2E)-3-(4-Methylphenyl)acryloyl Chloride

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (

). -

Charge: Add (2E)-3-(4-methylphenyl)acrylic acid (10.0 mmol) and anhydrous DCM (20 mL).

-

Activation: Add Oxalyl Chloride (12.0 mmol) dropwise at 0 °C, followed by 1-2 drops of DMF.

-

Reaction: Allow to warm to room temperature and stir for 2 hours. Gas evolution (

, -

Isolation: Concentrate in vacuo. The 4-methyl derivative will solidify (MP 70-71 °C), whereas cinnamoyl chloride often remains an oil/semi-solid.

-

Purification: Recrystallize from dry hexane/toluene if necessary.

Representative Application: Schotten-Baumann Coupling

This protocol describes coupling the acid chloride with an amine to form a substituted cinnamamide, a common scaffold in drug discovery.

Figure 2: Step-by-step workflow for converting the acid to the active amide via the acid chloride.

Medicinal Chemistry Implications (DMPK)

For drug development professionals, the choice between the parent and the methyl-derivative is rarely arbitrary. It is a strategic decision affecting Metabolic Stability and Lipophilicity .[2]

The "Methyl Handle" and Metabolism

The most critical biological difference is the susceptibility of the 4-methyl group to oxidation.

-

Cinnamoyl Scaffold: Metabolism primarily occurs via alkene reduction, hydration, or hydrolysis of the amide/ester bond.

-

4-Methyl Scaffold: The methyl group is a "soft spot" for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9). It undergoes benzylic oxidation to the alcohol, followed by oxidation to the carboxylic acid.

Strategic Insight: If a lead compound is too lipophilic (high LogP), adding the methyl group increases LogP initially (by ~0.5 units), but provides a metabolic clearance pathway that can be exploited to reduce half-life if the drug is too persistent. Conversely, if metabolic stability is required, the methyl group is often replaced by a chloro- or fluoro- substituent (Bioisosteres) to block this oxidation.

Lipophilicity (cLogP)

-

Cinnamoyl Chloride: ~2.3

-

4-Methyl Derivative: ~2.8

-

Implication: The derivative is more permeable but has lower aqueous solubility.

Safety & Handling

Both compounds are Lachrymators and Corrosive .

-

Hydrolysis: Both react violently with water to release HCl gas.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The 4-methyl derivative is more stable as a solid, whereas cinnamoyl chloride can hydrolyze more easily if the seal is broken due to its lower melting point (often existing as a liquid film).

References

-

National Institute of Standards and Technology (NIST). Cinnamoyl chloride (CAS 102-92-1) Properties.[3] NIST WebBook.[4] Link

-

ChemicalBook. (2E)-3-(4-methylphenyl)acryloyl chloride (CAS 13565-07-6) Physical Properties and Melting Point.Link

-

Santa Cruz Biotechnology. (2E)-3-(4-methylphenyl)acryloyl chloride Product Data.[5]Link[6]

-

National Institutes of Health (NIH) - PubChem. Cinnamoyl Chloride Compound Summary.Link

-

Frontiers in Chemistry. Metabolic stability and metabolite profiling of emerging synthetic derivatives. (Discussing metabolic oxidation of para-methyl groups). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. nedmdg.org [nedmdg.org]

- 3. lookchem.com [lookchem.com]

- 4. Cinnamoyl chloride [webbook.nist.gov]

- 5. (2E)-3-(4-methylphenyl)acryloyl chloride | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. CAS#:34446-64-5 | (2E)-3-(4-Methoxyphenyl)acryloyl chloride | Chemsrc [chemsrc.com]

Technical Guide: Safety & Handling of (E)-3-(p-Tolyl)acryloyl Chloride

Executive Summary

Compound: (E)-3-(p-Tolyl)acryloyl chloride CAS: 13565-07-6 Primary Hazard: Corrosive (Category 1B), Water-Reactive (Violent Hydrolysis).

This guide provides a technical deep-dive into the safety profile, mechanistic toxicology, and handling protocols for (E)-3-(p-Tolyl)acryloyl chloride. Intended for drug development professionals, this document moves beyond standard Safety Data Sheet (SDS) listings to explain the causality of hazards and the logic behind mitigation strategies.

Part 1: Chemical Identity & Strategic Utility

Chemical Profile

(E)-3-(p-Tolyl)acryloyl chloride is an acid chloride derivative of 4-methylcinnamic acid. It serves as a high-reactivity electrophile in organic synthesis, primarily used to introduce the cinnamoyl pharmacophore into target molecules.

| Property | Data |

| IUPAC Name | (E)-3-(4-methylphenyl)prop-2-enoyl chloride |

| Synonyms | 4-Methylcinnamoyl chloride; (E)-3-(4-Tolyl)acryloyl chloride |

| Molecular Formula | C₁₀H₉ClO |

| Molecular Weight | 180.63 g/mol |

| Physical State | Low-melting solid or semi-solid (dependent on purity/temperature) |

| Storage | Inert atmosphere (Argon/Nitrogen), < 25°C, Desiccated |

Applications in Drug Discovery

This intermediate is critical in the synthesis of Ozagrel , a thromboxane A2 synthase inhibitor used to treat ischemic stroke [1]. Additionally, it is employed in the development of Rho-associated kinase (ROCK) inhibitors, where the cinnamamide moiety acts as a scaffold for binding affinity [2].

Part 2: Hazard Profiling & Mechanistic Toxicology

The "Why" Behind the Hazard

Standard SDS documents classify this compound as Skin Corr. 1B and Eye Dam. 1 . To handle it safely, one must understand the chemical mechanism driving this toxicity.

The Acylation Mechanism: Upon contact with biological tissue (skin, mucous membranes, eyes), the acyl chloride moiety undergoes rapid nucleophilic acyl substitution. The water in the tissue or the amine groups in proteins act as nucleophiles, attacking the carbonyl carbon.

-

Immediate Tissue Damage: The compound covalently binds to cellular proteins (acylation), disrupting cell function and causing necrosis.

-

Secondary Chemical Burn: The leaving group is a chloride ion, which immediately reacts with local moisture to form Hydrochloric Acid (HCl) . This results in a dual-mode chemical burn: organic alkylation combined with acid hydrolysis.

Reactivity Cascade Diagram

The following diagram illustrates the hydrolysis pathway that dictates the safety protocols.

Caption: Figure 1. Hydrolysis mechanism. Contact with moisture generates exothermic heat and corrosive HCl gas, necessitating anhydrous handling.

Part 3: Risk Mitigation & Engineering Controls

Engineering Controls

-

Primary Containment: All transfers must occur within a certified chemical fume hood. The sash should be kept at the lowest working position to act as a physical barrier against splashes.

-

Inert Atmosphere: Due to water reactivity, store and dispense under nitrogen or argon. Moisture ingress will degrade the reagent into HCl gas, pressurizing the container and creating an inhalation hazard upon opening.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for prolonged contact with acid chlorides due to permeation.

| PPE Category | Recommendation | Rationale |

| Hand Protection | Double Gloving: Nitrile (inner) + Laminate/Butyl (outer) | Acid chlorides can permeate thin nitrile. Laminate films (e.g., Silver Shield) provide >4h breakthrough time. |

| Eye Protection | Chemical Splash Goggles + Face Shield | Safety glasses do not seal against corrosive vapors or splashes. A face shield prevents facial scarring. |

| Respiratory | Fume Hood (Primary) or Full-Face Respirator (Backup) | Inhalation of HCl byproducts causes pulmonary edema. Use ABEK filters if hood unavailable (emergency only). |

| Body Defense | Chemical Resistant Apron | Cotton lab coats can absorb the chemical, keeping it against the skin. An impervious apron prevents this. |

Part 4: Protocol: Safe Quenching & Disposal

Trustworthiness Check: Never add water directly to the neat acid chloride. The exothermic reaction can boil the water instantly, causing an acidic eruption.

Quenching Workflow

This protocol utilizes a "Dilute-Neutralize-Destroy" logic to manage the exotherm [3].

-

Dilution: Dissolve the residual acid chloride in an inert, non-nucleophilic solvent (e.g., Dichloromethane or Toluene) to act as a heat sink.

-

Controlled Hydrolysis: Slowly add the diluted solution to a stirred mixture of ice and dilute base (Sodium Bicarbonate or Sodium Hydroxide).

-

Verification: Check pH to ensure neutrality before disposal.

Caption: Figure 2. Safe quenching workflow. Dilution prior to hydrolysis prevents thermal runaway.

Step-by-Step Methodology

-

Preparation: Cool a 5% NaHCO₃ solution (or 1M NaOH) in an ice bath to 0°C.

-

Dilution: Dilute the reaction mixture or waste residue with DCM (1:10 ratio).

-

Addition: Using an addition funnel, drip the organic solution into the basic aqueous mixture. Caution: Evolution of CO₂ gas will occur if using bicarbonate. Ensure adequate venting.

-

Monitoring: Monitor temperature; keep below 20°C.

-

Disposal: Once addition is complete and bubbling ceases, separate layers. The aqueous layer contains the neutralized acid salt; the organic layer contains the solvent. Dispose of as Halogenated Organic Waste.

Part 5: Emergency Response

First Aid Specifics

-

Skin Contact: Immediate flushing is critical. Do not try to neutralize with base on the skin (exothermic risk). Flush with water for 15 minutes.

-

Eye Contact: Irrigate immediately. Time to irrigation is the single biggest factor in preventing blindness.

-

Inhalation: Move to fresh air. Symptoms of lung edema (fluid in lungs) may be delayed up to 48 hours. Medical observation is recommended even if the victim feels fine initially.

Spill Cleanup

Small Spills (<10 mL):

-

Evacuate immediate area.

-

Cover with dry lime, sand, or soda ash (do not use combustible materials like sawdust).

-

Scoop into a dry container and transport to the fume hood for quenching.

References

4-Methylcinnamoyl chloride melting point and boiling point data

This technical guide provides a comprehensive physicochemical and operational profile of 4-Methylcinnamoyl chloride (CAS: 10242-18-9). It is designed for researchers requiring high-fidelity data for synthesis planning, quality control, and drug development applications.

CAS Registry Number: 10242-18-9 Synonyms: (E)-3-(4-Methylphenyl)acryloyl chloride; p-Methylcinnamoyl chloride

Executive Summary

4-Methylcinnamoyl chloride is a specialized acyl halide intermediate used extensively in medicinal chemistry to introduce the p-methylcinnamoyl pharmacophore. Unlike its unsubstituted parent (cinnamoyl chloride), the 4-methyl variant offers distinct lipophilic properties and steric bulk, often exploited to modulate the potency and metabolic stability of drug candidates, including anticonvulsants and kinase inhibitors.

Critical Handling Note: As an acid chloride, this compound is moisture-sensitive and lachrymatory. It hydrolyzes rapidly upon contact with atmospheric moisture to form 4-methylcinnamic acid and hydrochloric acid.

Physicochemical Data Profile

The following data represents a synthesis of experimental values and high-confidence literature reports.

| Property | Value | Conditions/Notes |

| Physical State | Solid | Crystalline mass or powder |

| Color | White to Pale Yellow | Darkens upon oxidation/hydrolysis |

| Melting Point (MP) | 70 – 71 °C | Experimental consensus [1][2] |

| Boiling Point (BP) | 115 °C | @ 10 Torr (13.3 hPa) [3] |

| Molecular Weight | 180.63 g/mol | C₁₀H₉ClO |

| Solubility | Soluble | Dichloromethane, THF, Benzene, Toluene |

| Reactivity | High | Reacts violently with amines, alcohols, water |

Analyst Insight: The melting point of 70–71°C is a critical purity indicator. Samples melting below 68°C likely contain significant amounts of hydrolyzed product (4-methylcinnamic acid) or unreacted thionyl chloride.

Synthesis & Preparation Workflow

The standard preparation involves the chlorination of 4-methylcinnamic acid using thionyl chloride (

Reaction Mechanism & Workflow

The following diagram illustrates the synthesis pathway and the critical purification logic required to maintain the integrity of the acid chloride.

Figure 1: Synthesis workflow converting 4-methylcinnamic acid to its acid chloride derivative.

Detailed Protocol [1][4]

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Argon line).

-

Charging: Add 4-methylcinnamic acid (10.0 g, 61.7 mmol) to the flask.

-

Reagent Addition: Add Thionyl chloride (20 mL, ~275 mmol) . A large excess serves as both reagent and solvent.

-

Reaction: Heat the mixture to reflux (bath temp ~80°C) for 2–3 hours. Evolution of HCl and SO₂ gas will be observed.[1]

-

Completion: The reaction is complete when gas evolution ceases and the solid acid has fully dissolved into a clear solution.

-

Isolation:

-

Cool the mixture to room temperature.

-

Remove excess thionyl chloride under reduced pressure (rotary evaporator). Note: Use a liquid nitrogen trap to protect the pump.

-

Optional: Add dry toluene (2 x 10 mL) and re-evaporate to azeotropically remove trace thionyl chloride.

-

-

Purification: The residue solidifies upon cooling.[1] For high purity, recrystallize from dry hexane or distill under high vacuum (BP 115°C @ 10 Torr).

Applications in Drug Development[3]

4-Methylcinnamoyl chloride serves as a versatile electrophile in the synthesis of bioactive scaffolds. Its applications span from specific receptor modulation to general pharmacokinetic optimization.

| Application Area | Mechanism / Role | Reference |

| Anticonvulsants | Synthesis of cinnamoyl derivatives of hexahydrodibenzo[b,d]furan-1-one oxime.[2] The 4-methyl group enhances lipophilicity, aiding blood-brain barrier penetration. | [1] |

| Rodenticides | Preparation of Norbormide analogues. The 4-methyl substituent is critical for species-specific vasoconstrictor activity in rats. | [2] |

| Kinase Inhibitors | Used to introduce the cinnamoyl moiety into ROCK (Rho-associated kinase) inhibitors, stabilizing the inhibitor-enzyme complex via hydrophobic interactions. | [5] |

| Peptide Delivery | Derivatization of Tyrosine to create absorption promoters, enhancing the oral bioavailability of peptide drugs like insulin. | [6] |

Handling, Stability & Safety

Stability Profile

-

Hydrolysis: Rapidly degrades in moist air. The melting point will depress significantly (e.g., < 65°C) if hydrolysis occurs.

-

Thermal Stability: Stable up to its boiling point under inert atmosphere. Avoid prolonged heating >150°C to prevent polymerization.

Storage Protocol

-

Container: Store in tightly sealed glass containers with PTFE-lined caps.

-

Atmosphere: Flush headspace with Argon or Nitrogen before sealing.

-

Temperature: Refrigerate (2–8°C) for long-term storage.

-

Desiccant: Store secondary containment with silica gel or Drierite.

Emergency Measures

-

Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious water. Acid chlorides react with skin moisture to cause thermal and chemical burns.

-

Inhalation: Move to fresh air immediately. The hydrolyzed HCl gas is a severe respiratory irritant.

References

-

Mokrov, G. V., et al. "Design, Synthesis And Anticonvulsant Activity Of Cinnamoyl Derivatives Of 3,4,6,7,8,9 Hexahydrodibenzo[B,D]Furan-1-(2h)-One Oxime."[2] ResearchGate, 2023. Link

-

Rennison, D., et al. "Rodenticidal norbormide analogues." US Patent 9,198,420, 2015. Link

-

CAS Common Chemistry. "Compound Properties: (2E)-3-(4-Methylphenyl)-2-propenoyl chloride." American Chemical Society. Link

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman, 1989. (General protocol grounding).

-

BenchChem. "Application Notes for 4-Methylisoquinoline-5-sulfonyl chloride and related cinnamoyl derivatives." Link

-

Muranishi, S., et al. "Tyrosine derivatives and use thereof." European Patent EP0288176A1, 1988. Link

Sources

Reactivity of para-substituted cinnamoyl chlorides

An In-Depth Technical Guide to the Reactivity of Para-Substituted Cinnamoyl Chlorides

Abstract

Para-substituted cinnamoyl chlorides are a pivotal class of chemical intermediates, extensively utilized in the synthesis of pharmaceuticals, fine chemicals, and materials. Their reactivity is governed by a delicate interplay of electronic and steric factors, primarily dictated by the nature of the substituent at the para position of the phenyl ring. This guide provides a comprehensive exploration of the principles governing their reactivity, offering a blend of theoretical underpinnings and practical, field-proven experimental protocols. We will dissect the mechanistic pathways of their reactions, quantify the influence of various substituents using the Hammett linear free-energy relationship, and provide detailed methodologies for their synthesis, characterization, and kinetic analysis. This document is intended for researchers, chemists, and drug development professionals seeking to harness and predict the chemical behavior of these versatile building blocks.

Introduction: The Cinnamoyl Chloride Scaffold

Cinnamoyl chloride, the parent compound of this series, is an α,β-unsaturated aromatic acyl chloride.[1] Its structure is characterized by a reactive acyl chloride moiety conjugated with a styrenyl backbone. This arrangement makes it an excellent electrophile for acylation reactions with a wide range of nucleophiles, including amines and alcohols, to form stable amide and ester linkages, respectively.[2] These linkages are fundamental in constructing molecules with significant biological activity, including anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4]

The true synthetic utility of this scaffold is realized through substitution on the phenyl ring. By strategically placing functional groups at the para position, one can precisely modulate the electronic properties of the entire molecule. This guide focuses on elucidating how these para-substituents systematically alter the reactivity of the acyl chloride group, providing a predictive framework for reaction design and optimization.

Fundamentals of Reactivity

The reactivity of cinnamoyl chlorides is centered on the electrophilicity of the carbonyl carbon. As with all acyl chlorides, the strong inductive electron-withdrawing effect of the chlorine atom polarizes the carbonyl bond, rendering the carbon atom highly susceptible to nucleophilic attack.[5][6] This intrinsic reactivity leads to nucleophilic acyl substitution, which typically proceeds through a stepwise addition-elimination mechanism.

The initial attack by a nucleophile (Nu:⁻) forms a transient tetrahedral intermediate.[7] The stability of this intermediate is the key determinant of the reaction rate. The subsequent collapse of this intermediate expels the chloride ion—an excellent leaving group—to yield the final acylated product. The overall rate of this process is therefore highly sensitive to any structural feature that influences the electrophilicity of the carbonyl carbon or the stability of the charged intermediate.

Quantifying Substituent Effects: The Hammett Equation

To move from a qualitative to a quantitative understanding of reactivity, we employ the Hammett equation, a cornerstone of physical organic chemistry.[8] This linear free-energy relationship correlates reaction rates (k) and equilibrium constants (K) for reactions of meta- and para-substituted benzene derivatives.[8][9]

The equation is expressed as: log(kₓ/k₀) = ρσ

Where:

-

kₓ is the rate constant for the reaction with a substituent X.

-

k₀ is the rate constant for the unsubstituted reference reaction (X = H).

-

σ (Sigma) is the substituent constant , which depends only on the nature and position of the substituent X. It is a measure of the electronic effect (inductive and resonance) of that substituent.[10]

-

ρ (Rho) is the reaction constant , which depends on the reaction type and conditions. It measures the susceptibility of the reaction to the electronic effects of substituents.[10]

For the nucleophilic substitution of para-substituted cinnamoyl chlorides, the reaction center develops a negative charge in the rate-determining tetrahedral intermediate. This leads to a positive ρ value .[11]

-

Electron-Withdrawing Groups (EWGs) , such as -NO₂ or -CN, have positive σ values .[10] They stabilize the negatively charged intermediate, thereby accelerating the reaction (kₓ > k₀).

-

Electron-Donating Groups (EDGs) , such as -OCH₃ or -CH₃, have negative σ values .[10] They destabilize the intermediate, slowing the reaction (kₓ < k₀).

Data Presentation: Substituent Effects on Reactivity

The following tables summarize the Hammett constants for common para-substituents and their predicted effect on the reactivity of cinnamoyl chloride towards a typical nucleophile.

Table 1: Hammett Substituent Constants (σₚ)

| Substituent (X) | σₚ Value | Electronic Effect |

| -NO₂ | +0.78 | Strongly Withdrawing |

| -CN | +0.66 | Strongly Withdrawing |

| -Cl | +0.23 | Moderately Withdrawing |

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Weakly Donating |

| -OCH₃ | -0.27 | Moderately Donating |

| -N(CH₃)₂ | -0.83 | Strongly Donating |

Source: Values are standard accepted Hammett constants.[8][10]

Table 2: Predicted Relative Reactivity Order

| Compound | Predicted Reactivity vs. Unsubstituted |

| p-Nitro-cinnamoyl chloride | Fastest |

| p-Cyano-cinnamoyl chloride | ↓ |

| p-Chloro-cinnamoyl chloride | ↓ |

| Cinnamoyl chloride | Reference |

| p-Methyl-cinnamoyl chloride | ↓ |

| p-Methoxy-cinnamoyl chloride | ↓ |

| p-Dimethylamino-cinnamoyl chloride | Slowest |

This predictive power is invaluable in drug discovery, allowing chemists to fine-tune the reactivity of a scaffold to achieve desired reaction kinetics or to modulate the stability of the final product.[12]

Experimental Protocols & Workflows

Scientific integrity demands that theoretical predictions are validated by robust experimental data. The following section outlines self-validating protocols for the synthesis, characterization, and kinetic analysis of para-substituted cinnamoyl chlorides.

Protocol 1: Synthesis of para-Substituted Cinnamoyl Chlorides

This procedure describes the conversion of a para-substituted cinnamic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂), a common and effective chlorinating agent.[3]

Materials:

-

para-Substituted cinnamic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0-3.0 eq)

-

Anhydrous toluene or dichloromethane (DCM)

-

Dimethylformamide (DMF) (catalytic amount, 1-2 drops)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Vacuum distillation or recrystallization apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Add the para-substituted cinnamic acid (1.0 eq).

-

Solvent Addition: Add anhydrous toluene or DCM to the flask to create a slurry.

-

Reagent Addition: Carefully add thionyl chloride (2.0-3.0 eq) to the mixture at room temperature. Add a catalytic amount of DMF. Causality Note: DMF acts as a catalyst by forming the Vilsmeier reagent, which is a more potent acylating agent.[7]

-

Reaction: Heat the mixture to reflux (typically 70-80°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Safety Note: Thionyl chloride is corrosive and reacts with water; all work must be done in a fume hood with appropriate personal protective equipment (PPE).[13]

-

Purification: The crude cinnamoyl chloride can be purified by vacuum distillation or by recrystallization from a non-polar solvent like hexanes.

Protocol 2: Characterization of Cinnamoyl Chloride

Structural verification is essential. The following are expected spectral features for a representative cinnamoyl chloride.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the acyl chloride C=O stretch will appear at a high frequency, typically between 1770–1810 cm⁻¹.[1] The C=C alkene stretch will be observed around 1600–1650 cm⁻¹.

-

¹H NMR Spectroscopy: The two alkene protons will appear as doublets with a large coupling constant (J ≈ 16 Hz), indicative of a trans configuration.[1] Aromatic protons will appear in the 7.2–7.8 ppm region, with splitting patterns dependent on the para-substituent.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺). A characteristic isotopic pattern (M and M+2 peaks in a ~3:1 ratio) will be present due to the chlorine atom (³⁵Cl and ³⁷Cl).[1][14]

Protocol 3: Kinetic Analysis via Solvolysis

This protocol provides a method to measure the rate of reaction of different para-substituted cinnamoyl chlorides with a solvent, such as aqueous ethanol. The rate is determined by monitoring the production of HCl over time.[15]

Materials:

-

A series of para-substituted cinnamoyl chlorides

-

Aqueous ethanol (e.g., 80% EtOH / 20% H₂O)

-

pH indicator (e.g., bromothymol blue)

-

Standardized NaOH solution (e.g., 0.01 M)

-

Constant temperature water bath, stopwatch, burette, flasks

Procedure:

-

Setup: Place a known volume of the aqueous ethanol solvent into a flask and add a few drops of the pH indicator. Place the flask in a constant temperature water bath and allow it to equilibrate.

-

Initiation: Add a precise, small amount of the cinnamoyl chloride to the solvent. Start the stopwatch immediately (t=0). The solution will become acidic as HCl is produced.

-

Titration: Titrate the generated HCl with the standardized NaOH solution. The endpoint is the color change of the indicator.

-

Data Collection: Record the volume of NaOH added and the time at which the endpoint is reached. This can be done continuously or at set intervals.

-

Rate Calculation: The rate of reaction can be determined by plotting the concentration of HCl produced versus time. For a first-order reaction, a plot of ln([A]₀/[A]t) vs. time will yield a straight line with a slope equal to the rate constant, k.

-

Hammett Analysis: Repeat the experiment for each para-substituted cinnamoyl chloride under identical conditions. Plot the resulting log(kₓ/k₀) values against the known σₚ values for each substituent. The slope of this line is the reaction constant, ρ.

Conclusion and Future Outlook

The reactivity of para-substituted cinnamoyl chlorides is a classic and powerful demonstration of structure-activity relationships in organic chemistry. By understanding the electronic influence of substituents, quantified by the Hammett equation, chemists can predict and control reaction outcomes with a high degree of precision. Electron-withdrawing groups enhance reactivity towards nucleophiles by stabilizing the negatively charged tetrahedral intermediate, while electron-donating groups have the opposite effect.

The protocols provided herein offer a robust framework for the synthesis, validation, and kinetic study of these important compounds. As the demand for novel pharmaceuticals and functional materials continues to grow, the ability to rationally design and synthesize molecules with tailored reactivity will remain a critical skill. The principles governing the behavior of para-substituted cinnamoyl chlorides serve as a foundational guide for this endeavor, enabling the efficient development of the next generation of chemical entities.

References

- Spectrum Analysis for Cinnamoyl Chloride. (2025, December 9). Filo.

- Lee, I., et al. (1995). Nucleophilic substitution reactions of cinnamoyl chlorides with anilines in acetonitrile and acetonitrile–methanol mixtures. Journal of the Chemical Society, Perkin Transactions 2, (11), 2257-2261. DOI:10.1039/P29950002257.

- Kevill, D. N., & Wang, W. F. K. (n.d.). Nucleophilic substitution at a trigonal carbon. Part 6. Substituent and bromide/chloride leaving group effects in the reactions of aromatic acyl chlorides with methanol in acetonitrile. RSC Publishing.

- Application Notes and Protocols: Cinnamoyl Chloride in Pharmaceutical Intermediate Synthesis. (n.d.). Benchchem.

- Cinnamoyl chloride. (n.d.). NIST WebBook.

- Safe Handling and Synthesis of Cinnamoyl Chloride (CAS 102-92-1). (2026, January 28). Manufacturer Publication.

- Experiment 8 — Kinetics of SN1 Solvolysis. (2009). Chem 21, University Course Material.

- cinnamoyl chloride(17082-09-6)ir1. (n.d.). ChemicalBook.

- The Synthesis of Cinnamoyl Chloride. (n.d.). Academic Publication.

- Hammett equation. (n.d.). Wikipedia.

- Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). (2023, January 22). Chemistry LibreTexts.

- Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. (n.d.). Ashdin Publishing.

- Hammett equation. (n.d.). Oxford Reference.

- Hammett Equation. (2024, September 2). YouTube.

- Hammett Equation - Mechanisms of Organic Reactions. (n.d.). Pharmacy 180.

- The Hammett Equation and Linear Free Energy Relationship. (n.d.). Dalal Institute.

- Nucleophilic substitution reactions of cinnamoyl chlorides with anilines in acetonitrile and acetonitrile–methanol mixtures. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- 21.2: Nucleophilic Acyl Substitution Reactions. (2024, September 30). Chemistry LibreTexts.

- SN1 Solvolysis: Mechanisms & Kinetics in Organic Chemistry. (n.d.). Studylib.

- Acyl chloride. (n.d.). Wikipedia.

- Zhang, L., et al. (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. PubMed, 30680760. DOI: 10.1002/ddr.21515.

- Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (2025, May 28). Review Publication.

Sources

- 1. askfilo.com [askfilo.com]

- 2. benchchem.com [benchchem.com]

- 3. ashdin.com [ashdin.com]

- 4. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Acyl chloride - Wikipedia [en.wikipedia.org]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. oxfordreference.com [oxfordreference.com]

- 10. pharmacy180.com [pharmacy180.com]

- 11. Nucleophilic substitution reactions of cinnamoyl chlorides with anilines in acetonitrile and acetonitrile–methanol mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. Cinnamoyl chloride [webbook.nist.gov]

- 15. studylib.net [studylib.net]

An In-depth Technical Guide on the Stability of (2E)-3-(4-Methylphenyl)acryloyl chloride under an Inert Atmosphere

Introduction

(2E)-3-(4-Methylphenyl)acryloyl chloride, a derivative of cinnamic acid, is a key reactive intermediate in organic synthesis.[1][2] Its bifunctional nature, featuring a reactive acyl chloride and a polymerizable α,β-unsaturated system, makes it a valuable precursor for a diverse range of molecules, including pharmaceutical intermediates and specialized polymers.[3][4][5] The inherent reactivity of the acyl chloride group, however, also renders the molecule susceptible to degradation, necessitating a thorough understanding of its stability for effective storage, handling, and application in research and development.[6][7] This guide provides a comprehensive analysis of the stability of (2E)-3-(4-Methylphenyl)acryloyl chloride, with a specific focus on its behavior under an inert atmosphere. We will delve into the primary degradation pathways, recommend best practices for storage and handling, and present a detailed protocol for assessing its stability over time.

Core Chemical Properties and Reactivity

(2E)-3-(4-Methylphenyl)acryloyl chloride is a solid at room temperature.[8] The core of its reactivity lies in the electrophilic carbonyl carbon of the acyl chloride group. This site is highly susceptible to nucleophilic attack, leading to substitution of the chloride ion.[3][9] The α,β-unsaturated carbonyl system also allows for conjugate addition reactions, although nucleophilic acyl substitution is generally the more dominant pathway.[3]

Stability Under an Inert Atmosphere: Degradation Pathways

While an inert atmosphere (e.g., nitrogen or argon) is crucial for mitigating oxidative degradation, it does not entirely prevent other degradation pathways. The primary routes of decomposition for (2E)-3-(4-Methylphenyl)acryloyl chloride, even under inert conditions, are hydrolysis and polymerization.

Hydrolysis: The Ubiquitous Threat

The most significant and rapid degradation pathway for all acyl chlorides is hydrolysis.[9][10][11] Even trace amounts of moisture present in the storage container or introduced during handling can lead to the formation of the corresponding carboxylic acid, (2E)-3-(4-methylphenyl)acrylic acid, and corrosive hydrogen chloride (HCl) gas.[12]

The mechanism proceeds via a nucleophilic addition-elimination reaction. A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield the carboxylic acid and HCl.[10][11]

Polymerization: A Self-Destructive Path

The acryloyl moiety of the molecule contains a reactive double bond, making it susceptible to polymerization.[13][14] This process can be initiated by heat, light, or the presence of radical initiators.[15] Even in the absence of external initiators, self-polymerization can occur over time, especially at elevated temperatures. The resulting polymer is often an insoluble, cross-linked material, rendering the reagent unusable. The inclusion of a stabilizer, such as phenothiazine, is a common practice to inhibit this polymerization.[14]

Thermal Decomposition

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of (2E)-3-(4-Methylphenyl)acryloyl chloride, strict adherence to proper storage and handling procedures is paramount.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and minimizes exposure to atmospheric moisture. |

| Temperature | 0-6°C | Reduces the rate of hydrolysis and polymerization.[8][14] |

| Container | Tightly sealed, corrosion-resistant (e.g., glass with PTFE-lined cap) | Prevents ingress of moisture and air. Protects against corrosion from HCl.[18] |

| Light | Amber glass or stored in the dark | Minimizes light-induced polymerization.[15] |

| Moisture | Store in a desiccator or dry box | Provides an additional barrier against moisture.[18] |

Handling Procedures

-

Inert Atmosphere: All manipulations should be performed under a positive pressure of an inert gas using standard Schlenk line or glovebox techniques.

-

Dry Glassware and Solvents: Ensure all glassware is rigorously dried (e.g., oven-dried and cooled under an inert atmosphere) and that any solvents used are anhydrous.

-

Minimize Exposure: Only open the primary container when at the recommended storage temperature and for the shortest time necessary. It is advisable to aliquot the required amount into a separate, smaller container for immediate use to avoid repeated opening of the main stock.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Acyl chlorides are corrosive and can cause severe burns.[19]

Experimental Protocol for Stability Assessment

A robust stability study is essential to determine the shelf-life and optimal storage conditions for (2E)-3-(4-Methylphenyl)acryloyl chloride. The following protocol outlines a comprehensive approach using High-Performance Liquid Chromatography (HPLC) for quantitative analysis.

Objective

To quantify the degradation of (2E)-3-(4-Methylphenyl)acryloyl chloride over time under controlled storage conditions.

Materials and Equipment

-

(2E)-3-(4-Methylphenyl)acryloyl chloride (high purity)

-

Anhydrous methanol (for derivatization)

-

HPLC-grade acetonitrile and water

-

Trifluoroacetic acid (TFA)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flasks or vials with PTFE-lined septa

-

Gas-tight syringes

-

HPLC system with a UV detector and a C18 reverse-phase column

Experimental Workflow

Detailed Procedure

-

Initial Sample Preparation (T=0):

-

Under a strict inert atmosphere, accurately weigh a sample of high-purity (2E)-3-(4-Methylphenyl)acryloyl chloride into a pre-weighed vial.

-

Dissolve the sample in a known volume of anhydrous acetonitrile to create a stock solution of a specific concentration.

-

Immediately take an aliquot of this stock solution and quench it by adding it to a vial containing a known excess of anhydrous methanol. This reaction converts the acyl chloride to its more stable methyl ester derivative, (2E)-methyl 3-(4-methylphenyl)acrylate, which can be readily analyzed by HPLC.[20]

-

-

Stability Sample Preparation:

-

Aliquot the remaining stock solution into several small vials, ensuring each is purged with inert gas before sealing with a PTFE-lined septum cap.

-

Store these vials under the desired conditions to be tested (e.g., refrigerated at 4°C and at ambient temperature, ~25°C).

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 1 week, 2 weeks, 4 weeks, etc.), remove one vial from each storage condition.

-

Take an aliquot from the vial and derivatize it with anhydrous methanol as described in step 1.

-

-

HPLC Analysis:

-

Analyze the derivatized samples by reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% TFA.

-

Monitor the elution profile at a suitable wavelength (e.g., the λmax of the methyl ester derivative).

-

The primary peak will correspond to the methyl ester derivative of the parent compound. Any degradation to the carboxylic acid will also be detectable, likely as a separate peak.

-

Data Analysis

-

Calculate the peak area of the methyl ester derivative at each time point.

-

The purity of the (2E)-3-(4-Methylphenyl)acryloyl chloride at each time point can be determined by comparing the peak area of the derivative to the initial (T=0) peak area.

-

Plot the percentage of remaining (2E)-3-(4-Methylphenyl)acryloyl chloride against time for each storage condition to determine the degradation rate.

Conclusion

The stability of (2E)-3-(4-Methylphenyl)acryloyl chloride is critically dependent on the exclusion of moisture and the control of temperature. Under a rigorously maintained inert atmosphere and refrigerated conditions, the compound can be stored for extended periods with minimal degradation. However, exposure to ambient conditions will lead to rapid hydrolysis and potential polymerization, compromising its integrity. The provided experimental protocol offers a robust framework for researchers to quantitatively assess the stability of this and other reactive acyl chlorides, ensuring the reliability and reproducibility of their synthetic endeavors.

References

-

Doc Brown's Chemistry. 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. [Link]

-

Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes. [Link]

-

Calderon, J. G., & Timmons, R. B. (n.d.). Surface Molecular Tailoring via Pulsed Plasma-Generated Acryloyl Chloride Polymers: Synthesis and Reactivity. Macromolecules. ACS Publications. [Link]

-

chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link]

-

YouTube. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism. [Link]

-

Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides. [Link]

-

Polymer Chemistry (RSC Publishing). (2013, August 27). RAFT copolymerization of acid chloride-containing monomers. [Link]

-

LookChem. (n.d.). Cas 102-92-1,Cinnamoyl chloride. [Link]

-

PubChem. (n.d.). Acryloyl chloride. [Link]

-

CNKI. (n.d.). Preparation of Acryloyl Chloride by Adding Acrylic Acid in Drops and Distilling Continuously. [Link]

-

Physics & Maths Tutor. (n.d.). 4.10 Organic Synthesis and Analysis. [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. [Link]

-

Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. [Link]

-

VanDeMark Chemical. (n.d.). ACRYLOYL CHLORIDE. [Link]

-

Wikipedia. (n.d.). Acryloyl chloride. [Link]

-

LibreTexts Chemistry. (n.d.). 5.6. Reactive intermediates. [Link]

-

Semantic Scholar. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]

-

SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. [Link]

-

Cubework. (n.d.). Acid Chlorides Warehouse Storage. [Link]

-

Malaysian Journal of Analytical Sciences. (2022, February 25). SYNTHESIS, CHARACTERIZATION, AND IN-SILICO STUDIES OF CINNAMIC ACID DERIVATIVES TOWARDS DENGUE VIRUS. [Link]

-

Semantic Scholar. (n.d.). Thermal degradation of poly(acryloyl chloride) and copolymers of acryloyl chloride with methyl methacrylate. [Link]

-

New Jersey Department of Health. (n.d.). 0013 - Hazardous Substance Fact Sheet. [Link]

-

Nordmann. (n.d.). Cinnamoyl chloride. [Link]

-

ResearchGate. (n.d.). HPLC analysis of reactive acid chlorides as methyl esters via.... [Link]

-

ACS Publications. (2014, November 20). Systems and Protocols for Evaluating Hazardous Reaction Issues During Early Stage Chemistry. [Link]

-

IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]

-

KSCL (KRISHNA). (n.d.). ACRYLOYL CHLORIDE MSDS. [Link]

-

PrepChem.com. (n.d.). Preparation of acryloyl chloride. [Link]

-

McGraw Hill's AccessScience. (n.d.). Reactive intermediates. [Link]

-

PubMed. (2019, November 26). A protocol for testing the stability of biochemical analytes. Technical document. [Link]

-

Kozlowski group. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. [Link]

-

ResearchGate. (2016, May 2). What is the best method to neutralize acryloyl chloride residues after reaction of an amide.... [Link]

-

The Synthesis of Cinnamoyl Chloride. (n.d.). [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

-

Scilit. (2016, June 20). Safe, Selective, and High‐Yielding Synthesis of Acryloyl Chloride in a Continuous‐Flow System. [Link]

Sources

- 1. Cinnamoyl chloride (102-92-1) at Nordmann - nordmann.global [nordmann.global]

- 2. (2E)-3-(4-methylphenyl)acryloyl chloride | 13565-07-6 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. accessscience.com [accessscience.com]

- 8. lookchem.com [lookchem.com]

- 9. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 10. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 11. savemyexams.com [savemyexams.com]

- 12. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. vandemark.com [vandemark.com]

- 15. kscl.co.in [kscl.co.in]

- 16. Acryloyl chloride | C3H3ClO | CID 13140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. cubework.com [cubework.com]

- 19. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of p-Methylcinnamamide Derivatives Utilizing Acryloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of p-methylcinnamamide derivatives, a class of compounds with significant potential in medicinal chemistry. The core of this protocol is the strategic use of acryloyl chloride as a reactive building block. We will delve into the mechanistic underpinnings of this synthetic route, provide detailed, step-by-step protocols for laboratory execution, and present critical safety and handling procedures. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis for various derivatives. This guide is designed to be a self-validating system, ensuring reproducibility and high-quality outcomes for professionals in drug development and organic synthesis.

Introduction: The Significance of Cinnamamide Scaffolds

Cinnamic acid and its derivatives are a well-established class of naturally occurring compounds that exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] The cinnamamide scaffold, in particular, has garnered considerable interest within medicinal chemistry as a versatile pharmacophore.[1][2] The incorporation of an amide linkage can enhance the pharmacokinetic profile of these molecules, improving their stability and interaction with biological targets. The synthesis of a diverse library of cinnamamide derivatives is therefore a crucial step in the discovery of novel therapeutic agents.

This guide focuses on a robust and efficient method for the synthesis of p-methylcinnamamide derivatives, employing acryloyl chloride as a key reagent. This approach offers a direct and high-yielding pathway to the desired products.

The Synthetic Strategy: Nucleophilic Acyl Substitution

The core of this synthetic method lies in the nucleophilic acyl substitution reaction between an amine and acryloyl chloride.[3] Acryloyl chloride is a highly reactive α,β-unsaturated acyl chloride, making it an excellent electrophile.[3][4] The electron-withdrawing nature of both the chlorine atom and the vinyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[3]

The general mechanism involves two key steps:

-

Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of acryloyl chloride. This leads to the formation of a transient tetrahedral intermediate.[3]

-

Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.[3]

To drive the reaction to completion and neutralize the hydrochloric acid (HCl) byproduct, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically employed.[3][5] Alternatively, using two equivalents of the amine starting material can also achieve this, with one equivalent acting as the nucleophile and the second as a base.[3]

Safety First: Handling Acryloyl Chloride

Acryloyl chloride is a hazardous chemical that requires strict safety protocols. It is corrosive, flammable, toxic by inhalation, and reacts violently with water.[6][7] All manipulations must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) is mandatory.[7][8][9]

Mandatory Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (inspect before use)[8]

-

Tightly fitting safety goggles and a face shield (8-inch minimum)

-

Flame-retardant and chemical-resistant lab coat

-